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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126

For Researchers, Scientists, and Drug Development
Professionals

Introduction

PD173074 is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor
Receptors (FGFRs), demonstrating high affinity for FGFR1 and FGFR3.[1][2] It also exhibits
inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at
higher concentrations.[1][3] This small molecule is widely utilized in cancer research and
developmental biology to investigate the roles of FGFR signaling in cellular processes such as
proliferation, differentiation, angiogenesis, and apoptosis.[1][4] Its high selectivity makes it a
valuable tool for dissecting the specific contributions of the FGFR pathway in various cellular
contexts.[1][3]
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Formula C2sH41N703
Molecular Weight 523.67 g/mol [2]
CAS Number 219580-11-7[2]
Appearance Crystalline solid
Purity >98% (HPLC)

Soluble in DMSO (=100 mM) and Ethanol (=100

Solubility M)
m

Mechanism of Action

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs
and preventing the transfer of phosphate from ATP to tyrosine residues. This action blocks the
autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream
signaling cascades.[1][3] The primary pathways affected by the inhibition of FGFR activation
include the RAS-RAF-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, all of which are crucial

for cell growth, survival, and differentiation.[5][6]
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Figure 1. PD173074 inhibits FGFR signaling pathways.
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Quantitative Data Summary

Table 1: Inhibitory Activity (ICso) of PD173074 Against Various Kinases

Kinase Target ICs0 (NM) Notes

FGFR3 5[1][4] Potent inhibition.

FGFR1 ~21.5 - 25[1][3][4] Highly selective target.

VEGFR2 ~100 - 200[1][3][4] Also an effective inhibitor.

PDGER 17.600(4] Over 1000-fold less sensitive
than FGFR1.[1]

c-Src 19,800[4] Weakly inhibited.

EGFR, InsR, MEK, PKC >50,000[4] Negligible inhibition.

Table 2: In Vitro Cell Line Activity (ICso) of PD173074

Cell Line Cancer Type ICs0 Reference Assay
NCI-H1581 Lung Cancer 12.25 nM Growth Inhibition[1]
Acute Myeloid o
KG-1 ) 51.29 nM Growth Inhibition[1]
Leukemia
Multiple Myeloma _—
KMS11, KMS18 ] <20 nM Viability Assay[1]
(FGFR3-expressing)
MFM-223 Breast Cancer 215.76 nM Growth Inhibition[1]
TFK-1 Cholangiocarcinoma ~6.6 UM Cell Viability[6]
KKU-213 Cholangiocarcinoma ~8.4 uM Cell Viability[6]
RBE Cholangiocarcinoma ~11 pM Cell Viability[6]
) ) In the nanomolar o
RT112 Urothelial Carcinoma Cell Viability[7]
range
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Experimental Protocols

1. Preparation of PD173074 Stock Solution
e Reagents and Materials:

o PD173074 powder

o Dimethyl sulfoxide (DMSOQ), sterile

o Sterile microcentrifuge tubes
» Procedure:

To prepare a 10 mM stock solution, add 1.91 mL of DMSO to 1 mg of PD173074 powder
(MW: 523.67 g/mol).

[¢]

[e]

Vortex thoroughly until the powder is completely dissolved.

o

Aliquot the stock solution into smaller volumes (e.g., 20 pL) to avoid repeated freeze-thaw
cycles.

o

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
2. Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a general method to assess the effect of PD173074 on cell viability.
Optimization of cell density, drug concentration, and incubation time is recommended for each
specific cell line.

¢ Reagents and Materials:

[¢]

Cells of interest

[¢]

Complete cell culture medium

o

PD173074 stock solution (10 mM in DMSO)

(¢]

96-well cell culture plates

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1679126?utm_src=pdf-body
https://www.benchchem.com/product/b1679126?utm_src=pdf-body
https://www.benchchem.com/product/b1679126?utm_src=pdf-body
https://www.benchchem.com/product/b1679126?utm_src=pdf-body
https://www.benchchem.com/product/b1679126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO or solubilization buffer

o Plate reader

e Procedure:

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in
100 pL of complete medium.[6]

o Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

o Prepare serial dilutions of PD173074 in complete medium from the stock solution. A typical
concentration range might be 0.1 nM to 100 puM.[6] Include a vehicle control (DMSO) at
the same final concentration as the highest PD173074 treatment.

o Remove the medium from the wells and add 100 uL of the prepared PD173074 dilutions or
vehicle control.

o Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

o Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for
the formation of formazan crystals.

o Carefully remove the medium and add 100 pyL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 540 nm using a microplate reader.

o Calculate cell viability as a percentage relative to the vehicle-treated control cells and
determine the ICso value.

3. Western Blot Analysis of FGFR Pathway Inhibition

This protocol is designed to confirm the inhibitory effect of PD173074 on FGFR
phosphorylation and downstream signaling molecules like ERK.
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e Reagents and Materials:
o Cells of interest (e.g., RT112 cells with constitutive FGFR3 activation[7])
o Complete cell culture medium
o PD173074 stock solution
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit
o SDS-PAGE gels, running buffer, and transfer buffer
o PVDF membrane
o Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-
total-ERK, anti-GAPDH)

o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
o Imaging system
e Procedure:
o Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with various concentrations of PD173074 (e.g., 10 nM, 50 nM, 1 uM) and a
vehicle control for a specified time (e.g., 1-2 hours).[7]

o Wash cells with ice-cold PBS and lyse them with lysis buffer.

o Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.
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o Denature equal amounts of protein by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash again with TBST, apply the chemiluminescent substrate, and visualize the protein
bands using an imaging system.

o Analyze the band intensities to assess the reduction in phosphorylation of FGFR and ERK
relative to total protein levels.
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Figure 2. General workflow for in vitro experiments using PD173074.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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